molecular formula C17H21F3N6 B6438516 N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549008-56-0

N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438516
CAS No.: 2549008-56-0
M. Wt: 366.4 g/mol
InChI Key: CBWATYQFWLSVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H21F3N6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.17797918 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,6-trimethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-12-10-15(24(2)3)23-16(22-12)26-8-6-25(7-9-26)14-5-4-13(11-21-14)17(18,19)20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWATYQFWLSVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine, identified by its CAS number 2549008-56-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC17H21F3N6
Molecular Weight366.4 g/mol
IUPAC NameThis compound
InChI KeyCBWATYQFWLSVMO-UHFFFAOYSA-N

The compound's biological activity is largely attributed to its interaction with specific molecular targets, particularly in the realm of enzyme inhibition. Notably, it has been investigated as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism and exosome release. Elevated nSMase2 activity has been linked to various neurodegenerative diseases, including Alzheimer's disease (AD) .

Inhibition of nSMase2

Research indicates that this compound demonstrates potent inhibitory effects on nSMase2. In vitro assays have shown that the compound can significantly reduce exosome release from cells, which is crucial for cellular communication and has implications for diseases characterized by exosome dysfunction .

Pharmacokinetics

In animal models, the compound has exhibited favorable pharmacokinetic properties. For instance, studies involving 5XFAD mice (a model for familial AD) demonstrated that the compound achieves substantial brain penetration and exhibits a favorable oral bioavailability profile . The pharmacokinetic parameters measured include plasma concentration and area under the curve (AUC), indicating effective systemic exposure.

Case Studies

  • Alzheimer's Disease Model : In a study involving 5XFAD mice treated with this compound, significant reductions in exosome release were observed. This suggests a potential therapeutic application in managing AD by targeting nSMase2 activity .
  • Antibacterial Activity : Although primarily studied for its neuroprotective properties, preliminary investigations into its antibacterial activity have shown promise against certain Gram-negative bacteria. The compound's structural similarities to known antibacterial agents may contribute to this activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.